![molecular formula C13H15NO5 B7803098 (4r)-1-[(Benzyloxy)carbonyl]-4-hydroxy-l-proline](/img/structure/B7803098.png)
(4r)-1-[(Benzyloxy)carbonyl]-4-hydroxy-l-proline
Descripción general
Descripción
(4r)-1-[(Benzyloxy)carbonyl]-4-hydroxy-l-proline is a useful research compound. Its molecular formula is C13H15NO5 and its molecular weight is 265.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Spectroscopic Analysis
- Discrimination of Hydroxyproline Diastereomers : Hydroxyproline is an important oxidative post-translational modification in animals, characterized by site specificity and stereochemical control. A study demonstrated that infrared multiple photon dissociation (IRMPD) spectroscopy could discriminate between the S,R and S,S diastereomers of 4-hydroxyproline, revealing chirality-induced vibrational features (Crestoni et al., 2012).
Chemical Synthesis and Catalysis
- Synthesis of Chiral Catalysts : The compound has been used in the synthesis of chiral catalysts for asymmetric aldol reactions, demonstrating its effectiveness in yielding products with high enantiomeric excess (Han Yu, 2004).
Polymer Research
- Development of Novel Polymers : Researchers have investigated the preparation and characterization of polymers derived from hydroxyproline, leading to the creation of new polymers with easily removable pendant N-benzyloxycarbonyl groups (Ren-Shen Lee, Jen-Ming Yang, Kai Huang, 1999).
Pharmaceutical Applications
- Synthesis of Antitumor Antibiotics : There have been studies focusing on converting trans-4-hydroxy-L-proline into compounds representing the dihydrooxepin and diketopiperazine subunits of the anticancer antibiotic MPC1001 (Jianbiao Peng, D. Clive, 2007).
Biochemistry and Microbiology
- Microbial Proline 4-Hydroxylase Research : Research into microbial proline 4-hydroxylases, which convert L-proline to trans-4-hydroxy-L-proline, has been conducted to establish industrial systems for biotransformation of L-proline to trans-4-hydroxy-L-proline (Shibasaki et al., 1999).
Mecanismo De Acción
Target of Action
Z-Hyp-OH, also known as (4r)-1-[(Benzyloxy)carbonyl]-4-hydroxy-l-proline or BENZYLOXYCARBONYL-L-4-HYDROXYPROLINE, is a compound used in peptide synthesis It’s known that hydroxyproline, a related compound, plays a significant role in collagen structure and stability .
Mode of Action
It’s known that hydroxyproline, a related compound, contributes to the triple-helix structure of collagen by forming hydrogen bonds . This suggests that Z-Hyp-OH might interact with its targets in a similar manner, contributing to the stability and function of proteins.
Biochemical Pathways
Z-Hyp-OH is involved in the synthesis of peptides . In the case of hydroxyproline, it’s synthesized from proline via the action of the enzyme prolyl hydroxylase, a process that requires vitamin C . The hydroxyproline then becomes a crucial component of collagen, contributing to its unique triple-helix structure . It’s plausible that Z-Hyp-OH might be involved in similar biochemical pathways.
Pharmacokinetics
It’s known that hydroxyproline, a related compound, is well-absorbed in the gut and is largely excreted in the urine
Result of Action
Given its role in peptide synthesis , it’s likely that Z-Hyp-OH contributes to the formation and function of proteins. In the case of hydroxyproline, it’s crucial for the stability of the collagen triple helix, which in turn is essential for the structure and function of various tissues .
Action Environment
The action of Z-Hyp-OH might be influenced by various environmental factors. For instance, the synthesis of hydroxyproline from proline requires vitamin C , suggesting that the availability of this nutrient might influence the action of Z-Hyp-OH. Additionally, factors such as pH and temperature might affect the stability and efficacy of Z-Hyp-OH, as they do for many other biochemical reactions.
Propiedades
IUPAC Name |
(2S,4R)-4-hydroxy-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c15-10-6-11(12(16)17)14(7-10)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11,15H,6-8H2,(H,16,17)/t10-,11+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVCWLBEARZMAH-MNOVXSKESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN([C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13504-85-3 | |
| Record name | 1-(Phenylmethyl) (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13504-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-benzyl hydrogen (2S-trans)-4-hydroxypyrrolidine-1,2-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.468 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



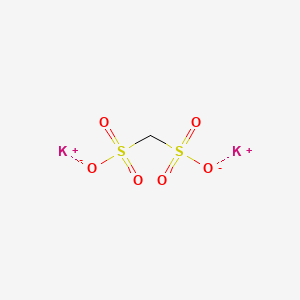
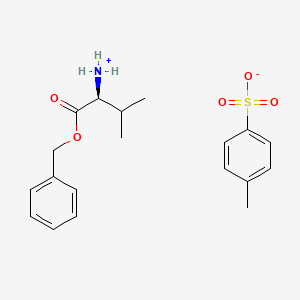
![[(2R)-1-methoxy-3-methyl-1-oxobutan-2-yl]azanium;chloride](/img/structure/B7803054.png)
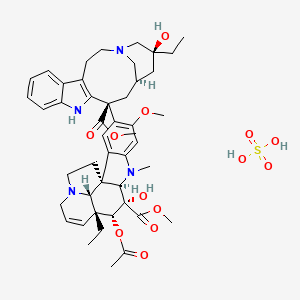

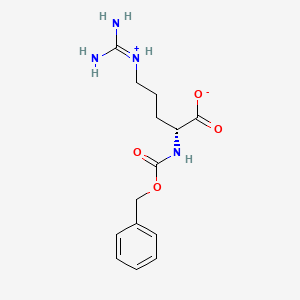

![Ruthenium(2+), bis(2,2'-bipyridine-kappaN1,kappaN1')[1-[[(4'-methyl[2,2'-bipyridin]-4-yl-kappaN1,kappaN1')carbonyl]oxy]-2,5-pyrrolidinedione]-, (OC-6-33)-, hexafluorophosphate(1-) (1:2)](/img/structure/B7803107.png)
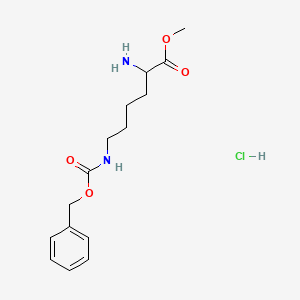
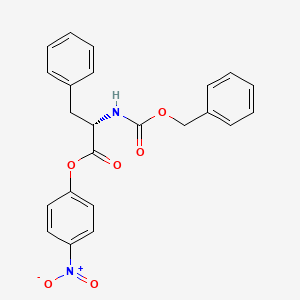
![3-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydrazino-3-hydropyrimidin-2-one](/img/structure/B7803123.png)
![4-[(2-Acetamido-3-carboxypropanoyl)amino]-5-[[1-[(1-carboxy-3-oxopropan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B7803135.png)